[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol
CAS No.: 934570-55-5
Cat. No.: VC2019160
Molecular Formula: C12H14N2O
Molecular Weight: 202.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 934570-55-5 |
|---|---|
| Molecular Formula | C12H14N2O |
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | [4-(3,5-dimethylpyrazol-1-yl)phenyl]methanol |
| Standard InChI | InChI=1S/C12H14N2O/c1-9-7-10(2)14(13-9)12-5-3-11(8-15)4-6-12/h3-7,15H,8H2,1-2H3 |
| Standard InChI Key | HROWBOXYWTWPCS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=CC=C(C=C2)CO)C |
| Canonical SMILES | CC1=CC(=NN1C2=CC=C(C=C2)CO)C |
Introduction
Chemical Structure and Properties
Structural Characteristics
[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]methanol consists of a 3,5-dimethylpyrazole ring connected via an N-1 nitrogen to a para-substituted phenyl ring bearing a hydroxymethyl group. The molecular formula is C₁₂H₁₄N₂O, indicating the presence of 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in its structure .
Physical and Chemical Properties
Table 1 below summarizes the key physical and chemical properties of [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol:
The compound has a characteristic structure featuring a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a phenyl ring substituted with a methanol group at the para position . This arrangement contributes to its specific chemical and physical properties, including its reactivity and solubility profile.
The compound carries the GHS signal word "Warning" and requires specific precautions during handling and use .
Applications and Research
[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]methanol has potential applications in various fields, although specific research findings about this exact compound were limited in the search results. Based on the properties of similar pyrazole derivatives, potential applications may include:
-
Chemical Research: As a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceutical candidates.
-
Materials Science: Potential use in the development of functional materials, possibly including polymers, coordination compounds, or materials with specific optical properties.
-
Medicinal Chemistry: The pyrazole moiety is found in numerous bioactive compounds, suggesting potential biological activities that could be explored.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume